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Compound of Interest

Compound Name:
N-Boc-(+/-)-3-amino-hept-6-

endimethylamide

Cat. No.: B1407159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a chiral, N-protected amino acid derivative.

The presence of a terminal double bond and a dimethylamide moiety makes it a potentially

valuable building block in medicinal chemistry for the synthesis of more complex molecules.

The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at

other parts of the molecule and can be readily removed under acidic conditions. This guide

provides a summary of its known physicochemical properties, detailed hypothetical

experimental protocols for its synthesis and purification, and visualizations of relevant chemical

and biological pathways.

Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of N-

Boc-(+/-)-3-amino-hept-6-en-dimethylamide.
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Property Value Source

IUPAC Name

(+/-)-tert-butyl [1-

(dimethylamino)-1-oxohept-6-

en-3-yl]carbamate

[1]

CAS Number 1379812-35-7 [1]

Molecular Formula C14H26N2O3 [1]

Molecular Weight 270.37 g/mol [1]

Appearance Liquid [1]

Purity 97%+ [1]

Solubility
Soluble in diethyl ether,

CH2Cl2
[1]

Melting Point Not determined [1]

Boiling Point Not determined [1]

Predicted pKa 15.25 ± 0.70 (most basic)

Predicted Density 0.98 ± 0.1 g/cm³

Predicted Refractive Index 1.47 ± 0.03

Disclaimer: Predicted values are generated using computational models and should be

confirmed by experimental data.

Experimental Protocols
As no specific literature detailing the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

was found, the following represents a plausible multi-step synthesis based on established

organic chemistry principles.

Step 1: Synthesis of the Precursor, (+/-)-3-amino-hept-6-
enoic acid
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A potential route to the amino acid precursor could involve a Michael addition of an amine

equivalent to a suitable α,β-unsaturated ester followed by functional group manipulations.

Step 2: N-Boc Protection of (+/-)-3-amino-hept-6-enoic
acid
This protocol is adapted from general procedures for the N-Boc protection of amino acids.

Materials:

(+/-)-3-amino-hept-6-enoic acid

Di-tert-butyl dicarbonate (Boc₂O)

Sodium hydroxide (NaOH)

Dioxane

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl)

Procedure:

Dissolve (+/-)-3-amino-hept-6-enoic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.

Cool the solution to 0 °C in an ice bath.

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.

Allow the reaction to warm to room temperature and stir overnight.

Remove the dioxane under reduced pressure.
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Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

Extract the product with ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Step 3: Amide Coupling with Dimethylamine
This protocol utilizes HATU, a common and efficient peptide coupling reagent.[2][3][4]

Materials:

N-Boc-(+/-)-3-amino-hept-6-enoic acid

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

N,N-Diisopropylethylamine (DIPEA)

Dimethylamine (2M solution in THF)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1 equivalent) in anhydrous DMF.

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10

minutes at room temperature to activate the carboxylic acid.
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Cool the reaction mixture to 0 °C and slowly add dimethylamine solution (1.2 equivalents).

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous NaHCO₃ (3x), water, and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to

obtain the crude product.

Step 4: Purification by Column Chromatography
Materials:

Crude N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Silica gel

Hexanes

Ethyl acetate

Procedure:

Prepare a silica gel column packed in a suitable solvent system (e.g., 9:1 Hexanes:Ethyl

Acetate).

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

Elute the column with a gradient of ethyl acetate in hexanes.

Collect fractions and analyze by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield the

purified N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.
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Visualizations
General Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the

target compound.
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Caption: General workflow for the synthesis and purification.
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Representative Signaling Pathway: mTOR Pathway
No specific biological activity for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide has been

reported. However, as an amino acid derivative, it could potentially interact with pathways that

sense amino acid levels. The mTOR (mammalian target of rapamycin) pathway is a crucial

signaling cascade that regulates cell growth, proliferation, and metabolism in response to

nutrient availability, including amino acids.[5][6] The following diagram provides a simplified

overview of the mTOR signaling pathway.

Disclaimer: This is a representative pathway and there is no direct evidence to suggest that N-

Boc-(+/-)-3-amino-hept-6-en-dimethylamide interacts with it.
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Caption: Simplified mTOR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. squarix.de [squarix.de]

2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

4. youtube.com [youtube.com]

5. researchgate.net [researchgate.net]

6. Amino acid metabolism and signalling pathways: potential targets in the control of infection
and immunity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-Boc-
(+/-)-3-amino-hept-6-en-dimethylamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1407159#physicochemical-properties-of-n-boc-3-
amino-hept-6-endimethylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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